molecular formula C16H21NO4 B3175148 trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid CAS No. 956101-09-0

trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

Cat. No. B3175148
CAS RN: 956101-09-0
M. Wt: 291.34 g/mol
InChI Key: KEWYECRQALNJJM-UHFFFAOYSA-N
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Description

“trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C17H20F3NO4 . It is stored in a sealed, dry environment at room temperature .


Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring, a phenyl group, and a carboxylic acid group . The tert-butoxycarbonyl group is attached to the nitrogen atom of the pyrrolidine ring .


Chemical Reactions Analysis

One of the key reactions involving this compound is the deprotection of the N-Boc group . This can be achieved using oxalyl chloride in methanol, resulting in the removal of the Boc group and the exposure of the amino group . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .


Physical And Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 359.35 . The compound is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, the structural features of trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid are instrumental in the synthesis of compounds with potential therapeutic benefits. For instance, its derivatives have been explored for hepatoprotective properties, indicating a potential application in treating liver-related disorders (Saiga et al., 1987)[https://consensus.app/papers/synthesis-1234tetrahydrobetacarboline-derivatives-saiga/a545609156e95c0db726793ac8748613/?utm_source=chatgpt]. Additionally, modifications to this compound have led to the development of molecules with inhibitory effects on gastric lesions, suggesting a role in gastrointestinal health (Ueda et al., 1993)[https://consensus.app/papers/syntheses-effects-lesions-ueda/c78cf52cbef15191aa2058cdda74cd52/?utm_source=chatgpt].

Enzymatic Activity Modulation

The compound and its derivatives have been implicated in the modulation of enzymatic activities crucial for various physiological processes. For example, derivatives have been synthesized as carbonic anhydrase inhibitors, highlighting their potential in treating conditions like glaucoma by lowering intraocular pressure (Supuran et al., 2000)[https://consensus.app/papers/anhydrase-inhibitors-part-synthesis-sulfonamides-supuran/87de02f77e7f55cb835e9b4072c8a8e8/?utm_source=chatgpt]. This illustrates the compound's relevance in ophthalmological research and therapy development.

Organic Synthesis and Chemical Biology

In organic synthesis, this compound serves as a versatile building block for constructing complex molecules with diverse biological activities. Its incorporation into larger structures is crucial for studying the structure-activity relationships that underpin drug discovery and development processes. Moreover, its role in synthesizing GABA receptor antagonists (Chebib et al., 2008)[https://consensus.app/papers/novel-potent-selective-gabac-antagonists-inhibit-myopia-chebib/2f6869828e69554883b1e23820f83990/?utm_source=chatgpt] exemplifies its contribution to neuropharmacology, particularly in understanding neurotransmission and developing treatments for neurological disorders.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(13(10-17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWYECRQALNJJM-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

221142-28-5
Record name rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
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trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

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